Thermodynamic Stability: cis-4-Methyl-2-pentene Exhibits Measurably Higher Ground-State Energy Than Its Trans Isomer
The heat of hydrogenation (ΔH°ᵣ) for cis-4-methyl-2-pentene (Z-isomer) is -27.9 kcal/mol, compared to -27.3 kcal/mol for trans-4-methyl-2-pentene (E-isomer). This 0.6 kcal/mol difference (ΔΔH°ᵣ = 0.6 kcal/mol) reflects the higher steric strain in the cis configuration, making it thermodynamically less stable and more reactive toward isomerization to the E-isomer under appropriate catalytic conditions [1]. The Z-isomer can be converted to the E-isomer using trihydrido(triphos)rhodium(III) catalyst at 65 °C, confirming its position as the higher-energy stereoisomer [2].
| Evidence Dimension | Heat of Hydrogenation (ΔH°ᵣ) |
|---|---|
| Target Compound Data | -27.9 kcal/mol |
| Comparator Or Baseline | trans-4-Methyl-2-pentene: -27.3 kcal/mol |
| Quantified Difference | 0.6 kcal/mol (cis more exothermic, thus less stable) |
| Conditions | Standard heats of hydrogenation data derived from NIST Chemistry WebBook values; referenced in alkene stability comparison table [1] |
Why This Matters
The higher ground-state energy of the cis isomer dictates its preferential conversion to the trans isomer in catalytic equilibration processes, directly impacting synthetic planning and product distribution in isomerization-sensitive applications.
- [1] Gable, K. Alkene Heats of Hydrogenation. Oregon State University. Data sourced from NIST Chemistry WebBook. (accessed 2026). View Source
- [2] Yus, M.; Foubelo, F. Science of Synthesis, (2010) 47, 1076. Conversion of a Z-Alkene into an E-Alkene. View Source
